Cas no 91306-62-6 (Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate)

Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a versatile triazole-based ester compound with applications in organic synthesis and pharmaceutical research. Its structure features a 1,2,3-triazole core functionalized with methoxycarbonyl and methoxyphenyl groups, enhancing its reactivity and utility as a building block for heterocyclic compounds. The presence of multiple ester groups allows for further derivatization, making it valuable in medicinal chemistry for the development of bioactive molecules. Its stability under standard conditions and compatibility with common synthetic methodologies contribute to its practicality in laboratory settings. This compound is particularly useful in click chemistry and as an intermediate for drug discovery.
Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate structure
91306-62-6 structure
Product name:Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate
CAS No:91306-62-6
MF:C14H15N3O5
Molecular Weight:305.286003351212
MDL:MFCD00138716
CID:3031541
PubChem ID:2768557

Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • METHYL 5-(2-METHOXY-2-OXOETHYL)-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
    • methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)triazole-4-carboxylate
    • AKOS001786692
    • MFCD00138716
    • Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate
    • CHEMBL1524666
    • MLS000694742
    • HMS2600H19
    • CCG-131532
    • DTXSID401145538
    • CS-0366884
    • SMR000333061
    • Methyl5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate
    • 12C-073
    • 91306-62-6
    • Methyl 4-(methoxycarbonyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-5-acetate
    • Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate
    • MDL: MFCD00138716
    • インチ: 1S/C14H15N3O5/c1-20-10-6-4-9(5-7-10)17-11(8-12(18)21-2)13(15-16-17)14(19)22-3/h4-7H,8H2,1-3H3
    • InChIKey: HRKZOCVXWPNZBZ-UHFFFAOYSA-N
    • SMILES: O(C)C(CC1=C(C(=O)OC)N=NN1C1C=CC(=CC=1)OC)=O

計算された属性

  • 精确分子量: 305.10117059g/mol
  • 同位素质量: 305.10117059g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 398
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.5Ų
  • XLogP3: 1.3

じっけんとくせい

  • ゆうかいてん: 80-82°C

Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate Security Information

  • HazardClass:IRRITANT

Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB158260-1 g
Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate; .
91306-62-6
1g
€315.00 2023-03-21
Matrix Scientific
043198-5g
Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate, >95%
91306-62-6 >95%
5g
$698.00 2023-09-11
Matrix Scientific
043198-500mg
Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate, >95%
91306-62-6 >95%
500mg
$244.00 2023-09-11
Matrix Scientific
043198-1g
Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate, >95%
91306-62-6 >95%
1g
$304.00 2023-09-11
Key Organics Ltd
12C-073-5G
methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
91306-62-6 >95%
5g
£495.00 2023-09-07
Key Organics Ltd
12C-073-1G
methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
91306-62-6 >95%
1g
£165.00 2023-09-07
Key Organics Ltd
12C-073-10G
methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
91306-62-6 >95%
10g
£825.00 2023-09-07
Key Organics Ltd
12C-073-5MG
methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
91306-62-6 >95%
5mg
£46.00 2023-09-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD199498-1g
Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate
91306-62-6 97%
1g
¥812.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD199498-5g
Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate
91306-62-6 97%
5g
¥2324.0 2024-04-17

Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate 関連文献

Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylateに関する追加情報

Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate: A Comprehensive Overview

Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 91306-62-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its 1H-1,2,3-triazole core and the presence of both methoxy and carboxylate functional groups, contribute to its remarkable chemical properties and biological relevance.

The synthesis of Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 1H-1,2,3-triazole ring typically involves a cycloaddition reaction between a diazo compound and an azide, followed by functional group modifications to introduce the methoxy and carboxylate groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.

In the realm of pharmaceutical research, Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential as an intermediate in the synthesis of novel bioactive molecules. The presence of the triazole ring is particularly noteworthy, as triazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The additional substituents on the molecule further enhance its pharmacological profile by influencing its solubility, bioavailability, and interaction with biological targets.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery due to their ability to mimic natural products and exhibit a wide range of biological activities. Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate, with its complex structure and functional groups, represents a promising candidate for further exploration in this area. Researchers have been particularly interested in its potential as a scaffold for designing new therapeutic agents that can address unmet medical needs.

The structural motif of this compound also makes it an attractive candidate for studying molecular recognition processes. The interplay between the different functional groups can be exploited to develop molecules with specific binding properties. For instance, the combination of the triazole ring and the carboxylate group can facilitate interactions with various biological targets such as enzymes and receptors. This has led to investigations into its potential applications in rational drug design and molecular recognition technologies.

In addition to its pharmaceutical applications, Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate has shown promise in materials science research. The unique electronic properties of the triazole ring make it a valuable component in the development of organic semiconductors and conductive polymers. These materials are essential for various technological applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors.

The chemical stability of this compound under different conditions has also been a subject of interest. Studies have demonstrated that it can undergo various transformations while maintaining its core structure intact. This stability is crucial for its use in synthetic chemistry as it allows for multiple functionalization steps without significant degradation.

The role of computational chemistry in understanding the properties of Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate cannot be overstated. Advanced computational methods have enabled researchers to predict its behavior under different conditions with high accuracy. This has facilitated the design of experiments and the optimization of synthetic routes before conducting costly laboratory work.

The future prospects for Methyl 5-(2-Methoxy-2-oxyethyl)-1-(4-methoxy phenyl)-1H 12 3 triazole 4 carboxylate. It is anticipated that further research will uncover new applications for this compound in both pharmaceuticals and materials science. As our understanding of molecular interactions continues to grow,this compound will likely play an increasingly important role in drug discovery,functional materials,and other cutting-edge technologies。

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Amadis Chemical Company Limited
(CAS:91306-62-6)Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate
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